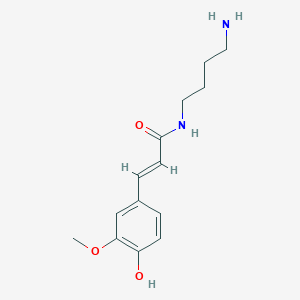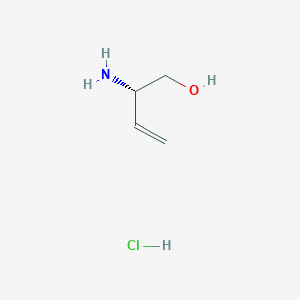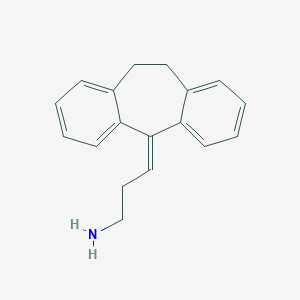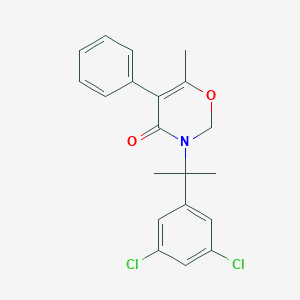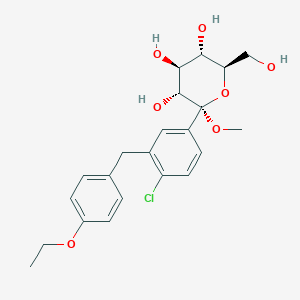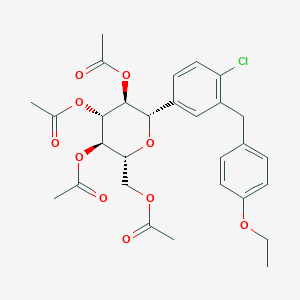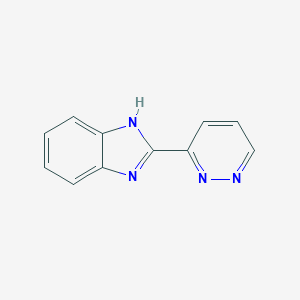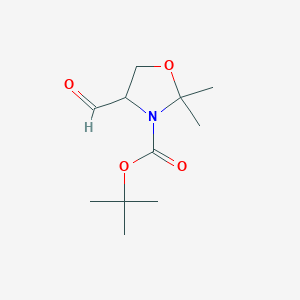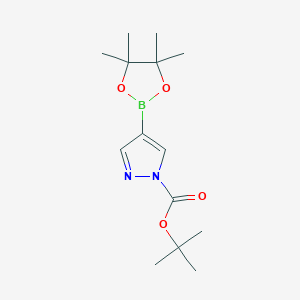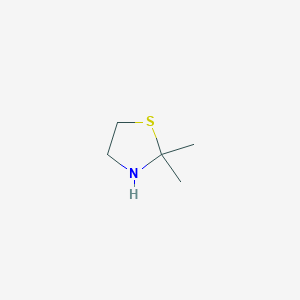
2,2-二甲基噻唑啉
描述
Synthesis Analysis
The synthesis of thiazolidine derivatives is a key area of interest due to their potential pharmacological applications. For instance, a series of substituted thiazolidine-2,4-diones with euglycemic and hypolipidemic activities were synthesized and evaluated in Wistar male rats, with compound 4a showing potent activity . Another study reported the synthesis of 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones as anticonvulsants, with compound 14 being the most active in the series . Additionally, thiazolidine-2,4-dicarboxylic acid and its esters were synthesized from the condensation of glyoxylic acid with L(-)R-cysteine, leading to regioselective cyclocondensation reactions .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is crucial for their biological activity. The crystal structure of 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid was determined by X-ray diffraction, revealing a monoclinic crystal system and the existence of the compound as an amino acid in the 2S,4S configuration . The conformation of the thiazolidine ring is influenced by intermolecular hydrogen bonding, which is important for the compound's stability and reactivity.
Chemical Reactions Analysis
Thiazolidine derivatives undergo various chemical reactions that are significant for their applications. An anomalous one-pot transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 2,4-diamino-s-triazines was observed when reacted with secondary amines . This unexpected reaction pathway highlights the reactivity of thiazolidine derivatives and their potential for generating novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure and substituents. For example, the interaction of D-penicillamine with aldehydes and ketones to form thiazolidine derivatives was studied, and the resulting compounds showed epimerization in solution, indicating their chiral nature and potential for stereoselective reactions . The crystal structures of two dimethyl 1,3-thiazolidinedicarboxylates obtained from a thermal [2 + 3] cycloaddition reaction revealed different conformations of the thiazolidine ring, which can affect their physical properties and reactivity .
科学研究应用
癌症治疗中的辐射保护效应
2,2-二甲基噻唑啉已被研究用于其辐射保护效应,特别是在癌症治疗中。Li等人(1982年)研究了2,2-二甲基噻唑啉盐酸盐(DMTD)对移植性小鼠肿瘤的辐射敏感性的影响。他们的研究结果表明,DMTD不会降低某些肿瘤的辐射敏感性,也不会增强它们的生长。事实上,DMTD对肿瘤细胞生长具有一定的抑制作用,使其更容易受到辐射的影响 (Li, Cheng, Ma, Yu, & Lu, 1982)。
对人外周血淋巴细胞的保护作用
Li等人(2014年)探讨了2,2-二甲基噻唑啉对人外周血淋巴细胞在辐射诱导的遗传损伤中的保护作用。研究表明,2,2-二甲基噻唑啉显著降低了染色体畸变频率和其他遗传损伤标志物,表明在辐射暴露情况下具有保护作用 (Li, Wang, Hao, Jiang, Xu, Jiang, & Xing, 2014)。
辐射小鼠中的激素影响
Xue等人(1981年)研究了DMTD对辐射小鼠血浆肾上腺皮质激素水平的影响。他们的研究结果显示,辐射后激素水平呈双相增加,表明DMTD与激素对辐射应激反应之间存在复杂的相互作用 (Xue, Dong, Zhang, Song, & Lu, 1981)。
对血小板的抗聚集活性
Mimura等人(1988年)研究了2,2-二甲基噻唑啉盐酸盐对血小板的抗聚集活性。发现该化合物是某些类型血小板聚集的有效抑制剂,突显了其在血小板聚集成为问题的情况下的潜在治疗应用 (Mimura, Kohama, Kuwahara, Yamamoto, Komiyama, Satake, Chiba, Miyashita, Tanaka, & Imanishi, 1988)。
安全和危害
2,2-Dimethylthiazolidine is classified as a flammable liquid (Category 3), has acute oral toxicity (Category 4), and can cause severe skin burns and eye damage (Category 1) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
属性
IUPAC Name |
2,2-dimethyl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPQRYOQWLOTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCCS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
822-44-6 (hydrochloride) | |
| Record name | 2,2-Dimethylthiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3051832 | |
| Record name | 2,2-Dimethylthiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylthiazolidine | |
CAS RN |
19351-18-9 | |
| Record name | 2,2-Dimethylthiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19351-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylthiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolidine, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethylthiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylthiazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)
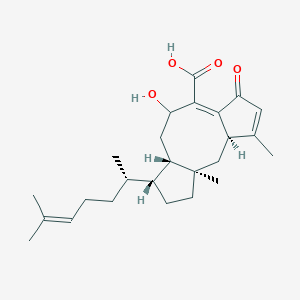
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)

